9-(4-Bromophenyl)-6-chloro-9H-purine
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Overview
Description
9-(4-Bromophenyl)-6-chloro-9H-purine is a heterocyclic compound that features a purine ring substituted with a bromophenyl group at the 9-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-6-chloro-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The chlorine atom is introduced via a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-6-chloro-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride are used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
9-(4-Bromophenyl)-6-chloro-9H-purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-6-chloro-9H-purine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromophenyl)-9H-carbazole: Similar in structure but lacks the chlorine atom.
4-Bromophenylacetic acid: Contains a bromophenyl group but has a different core structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group but has a thiazole ring instead of a purine ring.
Uniqueness
9-(4-Bromophenyl)-6-chloro-9H-purine is unique due to the combination of the bromophenyl and chlorine substituents on the purine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H6BrClN4 |
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Molecular Weight |
309.55 g/mol |
IUPAC Name |
9-(4-bromophenyl)-6-chloropurine |
InChI |
InChI=1S/C11H6BrClN4/c12-7-1-3-8(4-2-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H |
InChI Key |
XCQPGGUATDAKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)Br |
Origin of Product |
United States |
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